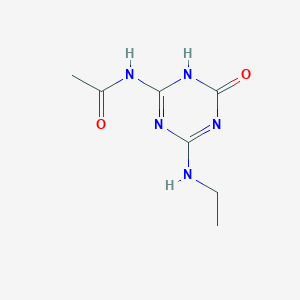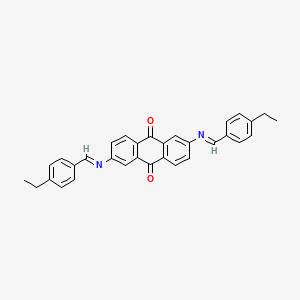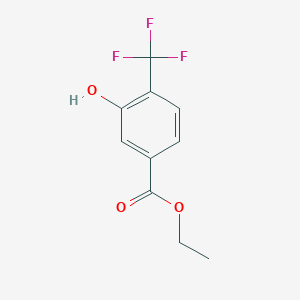
1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene is a complex organic compound that belongs to the class of anthracene derivatives Anthracene is an aromatic hydrocarbon consisting of three fused benzene rings, which imparts unique photophysical and photochemical properties to its derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene typically involves multiple steps, starting from commercially available anthracene. One common method involves the functionalization of anthracene at the 1,8-positions, followed by the introduction of the oxazoline moieties. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide. The oxazoline rings are introduced through cyclization reactions involving benzylamine and glyoxal derivatives .
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques such as recrystallization and chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings, introducing nitro or halogen groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydrogenated anthracene derivatives.
Substitution: Nitroanthracene, halogenated anthracene.
Applications De Recherche Scientifique
1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene involves its interaction with molecular targets through its aromatic and oxazoline moieties. The compound can intercalate into DNA, disrupting the replication process in cancer cells. Additionally, its ability to form coordination complexes with metal ions can lead to the generation of reactive oxygen species, inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Bis(dimesitylboryl)anthracene: Similar in structure but contains boron atoms instead of oxazoline rings.
9,10-Diphenylanthracene: Another anthracene derivative used in OLEDs and OFETs.
Anthraquinone: An oxidized form of anthracene with applications in dyes and pigments.
Uniqueness
1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene is unique due to its combination of aromatic and oxazoline functionalities, which impart distinct photophysical properties and biological activities. Its ability to form stable coordination complexes and its strong fluorescence make it particularly valuable in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C34H28N2O2 |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
(4S)-4-benzyl-2-[8-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]anthracen-1-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C34H28N2O2/c1-3-9-23(10-4-1)17-27-21-37-33(35-27)29-15-7-13-25-19-26-14-8-16-30(32(26)20-31(25)29)34-36-28(22-38-34)18-24-11-5-2-6-12-24/h1-16,19-20,27-28H,17-18,21-22H2/t27-,28-/m0/s1 |
Clé InChI |
AHMVYGFZXOYKGO-NSOVKSMOSA-N |
SMILES isomérique |
C1[C@@H](N=C(O1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=N[C@H](CO5)CC6=CC=CC=C6)CC7=CC=CC=C7 |
SMILES canonique |
C1C(N=C(O1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=NC(CO5)CC6=CC=CC=C6)CC7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B13131310.png)


![1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13131336.png)



![1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)

![1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13131373.png)

![2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)
